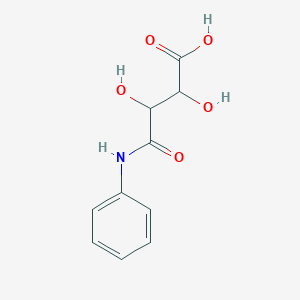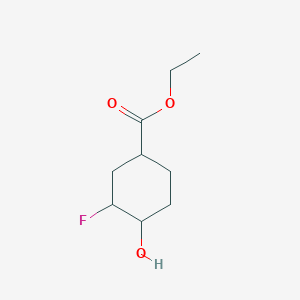
2-(1-Benzyl-1H-pyrazol-4-yl)-1-methyl-5-oxopyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Benzyl-1H-pyrazol-4-yl)-1-methyl-5-oxopyrrolidine-3-carboxamide is a complex organic compound that features a pyrazole ring, a pyrrolidine ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Benzyl-1H-pyrazol-4-yl)-1-methyl-5-oxopyrrolidine-3-carboxamide typically involves multiple steps. One common method starts with the preparation of 1-benzyl-1H-pyrazole, which is then subjected to further reactions to introduce the pyrrolidine and carboxamide groups. The reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
2-(1-Benzyl-1H-pyrazol-4-yl)-1-methyl-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while reduction could result in a more saturated molecule .
Scientific Research Applications
2-(1-Benzyl-1H-pyrazol-4-yl)-1-methyl-5-oxopyrrolidine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1-Benzyl-1H-pyrazol-4-yl)-1-methyl-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways can vary depending on the context of its use, but it often involves modulation of signaling pathways and gene expression .
Comparison with Similar Compounds
Similar Compounds
1-Benzyl-1H-pyrazol-4-yl)boronic acid: Shares the pyrazole ring but has a boronic acid group instead of the pyrrolidine and carboxamide groups.
1,1-Dibenzyl-3-(1-benzyl-1H-pyrazol-4-yl)-2-methylisothioureas: Contains structural elements of known antioxidants and glutamate receptor modulators.
Uniqueness
What sets 2-(1-Benzyl-1H-pyrazol-4-yl)-1-methyl-5-oxopyrrolidine-3-carboxamide apart is its combination of the pyrazole and pyrrolidine rings with a carboxamide group, which provides unique chemical and biological properties. This makes it a valuable compound for diverse applications in research and industry.
Properties
Molecular Formula |
C16H18N4O2 |
|---|---|
Molecular Weight |
298.34 g/mol |
IUPAC Name |
2-(1-benzylpyrazol-4-yl)-1-methyl-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C16H18N4O2/c1-19-14(21)7-13(16(17)22)15(19)12-8-18-20(10-12)9-11-5-3-2-4-6-11/h2-6,8,10,13,15H,7,9H2,1H3,(H2,17,22) |
InChI Key |
DGZXEYLXCKZDEC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(C(CC1=O)C(=O)N)C2=CN(N=C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(1-Aminoethyl)phenyl]acetic acid hydrochloride](/img/structure/B15127911.png)

![1-{Bicyclo[1.1.1]pentan-1-yl}propan-1-one](/img/structure/B15127929.png)



![rac-[(2R,3S)-3-methyl-2,3-dihydro-1-benzofuran-2-yl]methanamine hydrochloride, cis](/img/structure/B15127939.png)







